Cas no 1804894-58-3 (Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)

Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate
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- インチ: 1S/C11H8F3NO4/c1-2-18-10(17)8-6(5-15)3-4-7(9(8)16)19-11(12,13)14/h3-4,16H,2H2,1H3
- InChIKey: QIQRKRUEKLRWOB-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=C(C#N)C(C(=O)OCC)=C1O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 376
- トポロジー分子極性表面積: 79.6
- XLogP3: 3.2
Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015005715-1g |
Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate |
1804894-58-3 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoateに関する追加情報
Comprehensive Overview of Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate (CAS No. 1804894-58-3)
The compound Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate (CAS No. 1804894-58-3) is a highly specialized benzoate derivative that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. Its unique molecular structure, featuring a cyano group, a hydroxy group, and a trifluoromethoxy moiety, makes it a valuable intermediate for the development of novel bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and material science.
One of the key reasons for the growing popularity of Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate is its role in the synthesis of fluorinated compounds. Fluorinated molecules are widely used in medicinal chemistry because they often exhibit enhanced metabolic stability and bioavailability. The presence of the trifluoromethoxy group in this compound is particularly noteworthy, as it can significantly influence the physicochemical properties of the resulting derivatives. This has led to a surge in searches for "trifluoromethoxy benzoate applications" and "cyano-hydroxy benzoate synthesis" in academic and industrial databases.
In addition to its pharmaceutical potential, Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate is also being explored for its utility in agrochemical research. The compound's ability to act as a precursor for herbicides and pesticides has made it a topic of interest for companies looking to develop more efficient and environmentally friendly crop protection solutions. Recent trends in sustainable agriculture have further amplified the demand for such innovative chemical building blocks.
The synthesis and characterization of Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate require advanced organic chemistry techniques, including NMR spectroscopy and mass spectrometry. These methods are essential for ensuring the purity and structural integrity of the compound, which is critical for its subsequent applications. Online queries such as "how to synthesize Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate" and "analytical methods for benzoate derivatives" reflect the technical challenges and curiosity surrounding this molecule.
Another area where Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate shows promise is in the development of advanced materials. Its unique combination of functional groups makes it a candidate for creating polymeric materials with tailored properties, such as improved thermal stability or chemical resistance. This aligns with the broader industry trend toward high-performance materials, which has led to increased research activity and patent filings related to this compound.
From a commercial perspective, the global market for specialty chemicals like Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate is expanding rapidly. Companies are investing in the scalable production of such intermediates to meet the rising demand from pharmaceutical and agrochemical sectors. Searches for "suppliers of Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate" and "bulk purchase CAS 1804894-58-3" highlight the commercial interest in this compound.
In conclusion, Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate (CAS No. 1804894-58-3) is a versatile and valuable compound with wide-ranging applications in drug development, agriculture, and material science. Its unique structural features and functional groups make it a focal point for ongoing research and innovation. As the scientific community continues to explore its potential, this compound is likely to remain a key player in the advancement of specialty chemistry and related fields.
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